molecular formula C20H20FN5O2S B15023235 6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15023235
M. Wt: 413.5 g/mol
InChI Key: CWQPCVSMEFYVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound belonging to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both triazole and thiadiazine rings, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by the construction of the thiadiazine ring. Common reagents used in these reactions include hydrazine derivatives, carbon disulfide, and various substituted anilines. Reaction conditions may involve refluxing in organic solvents such as ethanol or acetonitrile .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Common conditions for these reactions include controlled temperatures, specific pH levels, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been found to inhibit shikimate dehydrogenase, an enzyme crucial for the biosynthesis of chorismate, a precursor for aromatic amino acids in bacteria. This inhibition disrupts the metabolic pathways, leading to the potential therapeutic effects against bacterial infections .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines and triazolothiadiazepines. These compounds share structural similarities but differ in their specific substituents and biological activities. For example:

The uniqueness of 6-(4-ETHOXYPHENYL)-N-(4-FLUOROPHENYL)-3-METHYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H20FN5O2S

Molecular Weight

413.5 g/mol

IUPAC Name

6-(4-ethoxyphenyl)-N-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C20H20FN5O2S/c1-3-28-16-10-4-13(5-11-16)17-18(29-20-24-23-12(2)26(20)25-17)19(27)22-15-8-6-14(21)7-9-15/h4-11,17-18,25H,3H2,1-2H3,(H,22,27)

InChI Key

CWQPCVSMEFYVNR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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